Hydrolytic Stability: Chlorothioformate Esters vs. Chloroformate Esters
The substitution of sulfur for oxygen in the ester group leads to a dramatic increase in the rate of hydrolysis. For the ethyl ester pair, the chlorothioformate hydrolyzes at a rate approximately 60 times faster than the corresponding chloroformate under identical aqueous conditions [1]. This indicates a significantly higher reactivity toward nucleophilic attack by water, which must be carefully managed during synthesis and storage.
| Evidence Dimension | Hydrolysis rate in water |
|---|---|
| Target Compound Data | Relative rate: 60 |
| Comparator Or Baseline | Ethyl chloroformate: relative rate 1 |
| Quantified Difference | 60-fold increase in hydrolysis rate for the chlorothioformate |
| Conditions | Hydrolysis in 100% water at 4.6 °C |
Why This Matters
This data directly informs storage requirements and reaction design, as chlorothioformates demand rigorously anhydrous conditions to prevent decomposition and ensure reproducible yields.
- [1] Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(24), 3877-3883. View Source
